![molecular formula C14H17N5 B12224381 N-cyclopentyl-2'-methyl-[5,5'-bipyrimidin]-2-amine](/img/structure/B12224381.png)
N-cyclopentyl-2'-methyl-[5,5'-bipyrimidin]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine is an organic compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of a cyclopentyl group attached to a bipyrimidine core, with a methyl group at the 2’ position. Bipyrimidines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine typically involves the following steps:
Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between two equivalents of a pyrimidine derivative. This reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bipyrimidine core with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as acetonitrile.
Methylation: The methyl group at the 2’ position can be introduced through a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production of N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Cyclopentyl halides in polar aprotic solvents, methylating agents in the presence of bases.
Major Products Formed
Oxidation: Oxidized bipyrimidine derivatives.
Reduction: Reduced bipyrimidine derivatives.
Substitution: Substituted bipyrimidine derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine: Unique due to the presence of both cyclopentyl and methyl groups on the bipyrimidine core.
N-cyclopentyl-[5,5’-bipyrimidin]-2-amine: Lacks the methyl group at the 2’ position.
2’-methyl-[5,5’-bipyrimidin]-2-amine: Lacks the cyclopentyl group.
Uniqueness
N-cyclopentyl-2’-methyl-[5,5’-bipyrimidin]-2-amine is unique due to the combined presence of the cyclopentyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its solubility and stability.
Properties
Molecular Formula |
C14H17N5 |
|---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-cyclopentyl-5-(2-methylpyrimidin-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-10-15-6-11(7-16-10)12-8-17-14(18-9-12)19-13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H,17,18,19) |
InChI Key |
AHVDATVOVVUBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CN=C(N=C2)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224299.png)

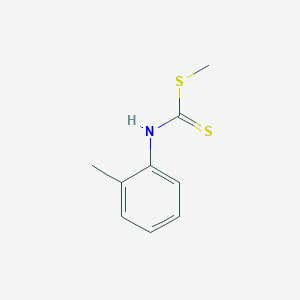
![6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12224325.png)
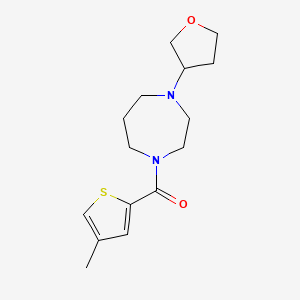
![Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine](/img/structure/B12224332.png)
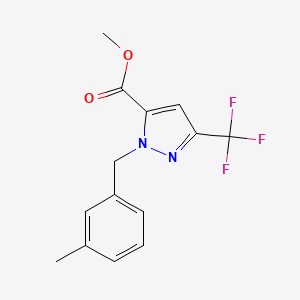
![11-(furan-2-yl)-10-(hydroxyacetyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12224346.png)
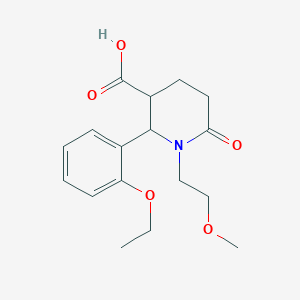
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12224356.png)
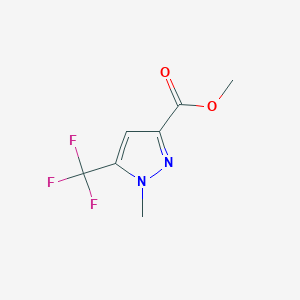
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide](/img/structure/B12224364.png)
![2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolyl]pentanoic acid](/img/structure/B12224365.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B12224375.png)
